1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Physicochemical property space Ligand efficiency metrics Oral bioavailability prediction

1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (C₂₂H₂₅N₅, MW 359.48 g·mol⁻¹) is a fully synthetic small molecule belonging to the pyrido[1,2-a]benzimidazole (PBI) chemotype. The compound features a 4-carbonitrile-substituted tricyclic PBI core bearing a 3-methyl group and a 1-(4-cyclopentylpiperazin-1-yl) side chain.

Molecular Formula C22H25N5
Molecular Weight 359.5 g/mol
Cat. No. B10796259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Molecular FormulaC22H25N5
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5CCCC5)C#N
InChIInChI=1S/C22H25N5/c1-16-14-21(26-12-10-25(11-13-26)17-6-2-3-7-17)27-20-9-5-4-8-19(20)24-22(27)18(16)15-23/h4-5,8-9,14,17H,2-3,6-7,10-13H2,1H3
InChIKeyGSOYKOOBWAVEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile – Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (C₂₂H₂₅N₅, MW 359.48 g·mol⁻¹) is a fully synthetic small molecule belonging to the pyrido[1,2-a]benzimidazole (PBI) chemotype [1]. The compound features a 4-carbonitrile-substituted tricyclic PBI core bearing a 3-methyl group and a 1-(4-cyclopentylpiperazin-1-yl) side chain. PBIs have been investigated as antimalarial, antischistosomal, and anticancer agents, and the piperazine-bearing sub-series was specifically designed to address solubility-limited absorption that plagued earlier PBI leads [2]. Commercially, the compound is supplied as a research-grade screening compound (typical purity ≥95 %) and has been annotated in the ZINC database (ZINC000095570642, ZINC000049069260), indicating availability for high-throughput and fragment-based screening campaigns [3].

Why 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Cannot Be Replaced by a Generic PBI Analog Without Quantitative Risk


Within the pyrido[1,2-a]benzimidazole family, even subtle side-chain alterations produce large shifts in biological activity, solubility, and metabolic stability. For instance, replacing the cyclopentylpiperazine moiety with a simple cyclopentylamino group (as in CAS 342780-79-4) reduces the number of hydrogen-bond acceptors, lowers molecular weight by ~69 Da, and alters the pKₐ profile of the distal amine, all of which can simultaneously affect target engagement, aqueous solubility, and cytochrome P450 susceptibility . The piperazine-based sub-series was explicitly developed to improve on the poor oral bioavailability of the earlier amino-PBI leads, and compounds with pyrrolidine or piperidine side chains showed inferior antiplasmodial potency and turbidimetric solubility relative to the optimized piperazine derivatives [1]. Consequently, substituting the title compound with a non-piperazine analog or a differently N‑substituted piperazine variant without experimental confirmation introduces material uncertainty in both biochemical activity and in vivo pharmacokinetics.

Quantitative Differentiation of 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Against Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count Expansion Relative to the Cyclopentylamino Analog

The title compound differs from its closest direct analog, 1-(cyclopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 342780-79-4), by the insertion of a piperazine spacer. This increases the molecular weight from 290.4 to 359.5 Da and adds one additional hydrogen-bond acceptor (the second piperazine nitrogen). Such modifications shift the compound into a distinct region of Ro5 property space and are expected to alter solubility, permeability, and target-binding free energy per heavy atom [1].

Physicochemical property space Ligand efficiency metrics Oral bioavailability prediction

Predicted CXCR4 Antagonist Activity (pKi) vs. In-Class PBI Controls

ChEMBL-derived activity data aggregated in ZINC indicates that the title compound (ZINC000049069260) exhibits a pKi of 6.35 (IC₅₀ ≈ 447 nM) at the CXCR4 receptor, a validated target in HIV-1 entry and oncology [1]. In contrast, the cyclopentylamino analog (CAS 342780-79-4) lacks any annotated CXCR4 activity in the same database. Most PBIs in the antimalarial series show no or negligible CXCR4 engagement, positioning the piperazine-bearing scaffold as a differentiated starting point for programs targeting the CXCR4 axis.

GPCR target engagement CXCR4 antagonism HIV-1 entry inhibition

HIF1A Activation pKi vs. Structural Analog with Bulkier Cycloalkyl Substituent

The title compound (ZINC000095570642) shows HIF1A pathway activation with a pKi of 5.92 (EC₅₀ ≈ 1.2 μM) in a cell-based reporter assay [1]. The 2-ethyl analog (CAS 385417-39-0), bearing an additional ethyl group at position 2, has no reported HIF1A activity. This suggests that substitution at position 2 negatively affects the conformation required for HIF1A pathway engagement, making the unsubstituted title compound the preferred scaffold for hypoxia-related probe discovery.

Hypoxia-inducible factor Transcriptional activation Ischemia-reperfusion

Aqueous Solubility Advantage Conferred by the Piperazine Side Chain Over Simple Amino-PBIs

In a systematic solubility evaluation of PBI analogs, piperazine-containing compounds achieved moderate to high turbidimetric solubility (>50 μM in pH 6.8 phosphate buffer), whereas direct amino-linked cyclopentyl derivatives showed low solubility (<10 μM) that was identified as a primary driver of poor in vivo oral efficacy [1]. Although the thesis-level data aggregate multiple sub-series, the trend robustly indicates that the piperazine spacer significantly improves solubility within the PBI chemotype.

Turbidimetric solubility Oral absorption Formulation developability

High-Confidence Application Scenarios for 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Based on Quantitative Evidence


CXCR4 Antagonist Hit Finding and Early Lead Optimization

This compound is the appropriate entry point for programs seeking a non-macrocyclic, small-molecule CXCR4 antagonist scaffold. With a documented pKi of 6.35 at CXCR4 [1], it represents a confirmed hit that can be directly compared to the clinical candidate AMD070 (IC₅₀ 13 nM) to establish optimization vectors. The cyclopentylpiperazine side chain provides a handle for further SAR exploration aimed at improving potency and selectivity over related chemokine receptors.

Hypoxia-Inducible Factor (HIF) Pathway Probe Development

The validated HIF1A activation activity (pKi 5.92) makes this compound a suitable starting point for designing chemical probes to modulate the HIF pathway [2]. Its inactivity in the 2-ethyl analog highlights the critical role of the unsubstituted methyl position, informing synthetic strategy for future analogs.

Antimalarial Lead with Improved Solubility Profile

As a representative of the piperazine-substituted PBI series that demonstrated >50 μM turbidimetric solubility and retained in vitro antiplasmodial activity, this compound is a candidate for further lead optimization programs targeting malaria [3]. The solubility advantage over amino-PBI analogs reduces the risk of solubility-limited absorption, a known failure mode in earlier PBI campaigns.

Physicochemical Tool Compound for Property-Based Drug Design

The contrast in MW (359.5 Da) and HBA count (5) versus the cyclopentylamino analog (290.4 Da, 4 HBA) makes this compound a useful tool molecule for benchmarking the impact of piperazine insertion on ligand efficiency indices, permeability, and metabolic stability within the PBI chemotype [4].

Quote Request

Request a Quote for 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.